molecular formula C8H10N2O2S B2903090 methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate CAS No. 1996506-66-1

methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

Cat. No.: B2903090
CAS No.: 1996506-66-1
M. Wt: 198.24
InChI Key: MLQFISJOHXYKQV-UHFFFAOYSA-N
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Description

methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C8H10N2O2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0°C to 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and inhibition.

Medicine: The compound has shown promise in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole component.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness: methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane carboxylate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole-containing compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-6(11)8(2-3-8)5-4-13-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQFISJOHXYKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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